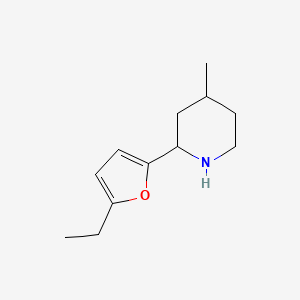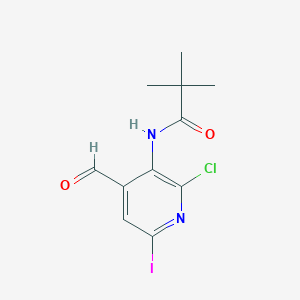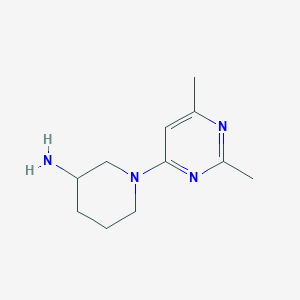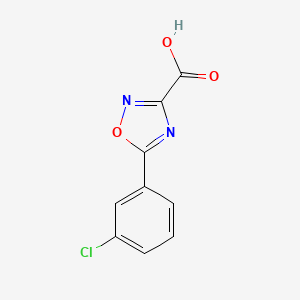
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The InChI code for a similar compound, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid, is 1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) . This code provides a standardized way to represent the compound’s molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
A significant area of application involves the synthesis of 1,2,4-oxadiazole derivatives, including those with 3-chlorophenyl groups. For example, research has led to the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives showing potential biological activities. These compounds are prepared through reactions involving specific precursors and structural modifications to improve activity, demonstrating the versatility of 1,2,4-oxadiazole derivatives in drug design (Santilli & Morris, 1979).
Antibacterial Activity
Another application area is in antibacterial research, where derivatives of 1,2,4-oxadiazoles, including those with chlorophenyl groups, have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds possess moderate to good antibacterial efficacy against various bacterial strains, highlighting their potential as antibacterial agents (Jain et al., 2009).
Antihypertensive and Antibacterial Studies
The exploration of 1,2,4-oxadiazole derivatives for antihypertensive and antibacterial applications has also been reported. For instance, specific derivatives have demonstrated antihypertensive activity in animal models, while others have shown antibacterial efficacy, suggesting a broad spectrum of pharmacological applications for these compounds (Santilli & Morris, 1979).
Novel Synthetic Methods
Research has also focused on developing novel synthetic methods for 1,2,4-oxadiazole derivatives. Techniques such as microwave irradiation have been utilized to synthesize 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, showcasing the efficiency of modern synthetic approaches in producing these compounds with high yield and in a time-efficient manner (Li Zheng, 2004).
Molecular Docking and Cytotoxicity Studies
Finally, 1,2,4-oxadiazole derivatives, including those with chlorophenyl groups, have been subject to molecular docking and cytotoxicity studies to evaluate their potential as anticancer agents. These studies have not only helped in identifying compounds with promising anticancer activities but also facilitated the understanding of their interactions with biological targets, contributing to the design of more effective therapeutic agents (Siddiqui et al., 2014).
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWGRKPCZIWXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697400 | |
| Record name | 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
CAS RN |
1260774-15-9 | |
| Record name | 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



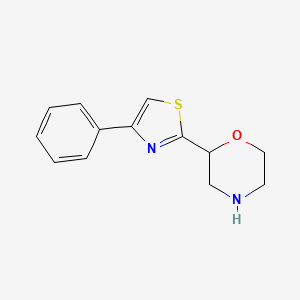
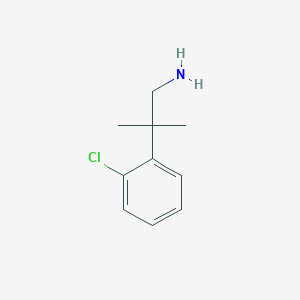
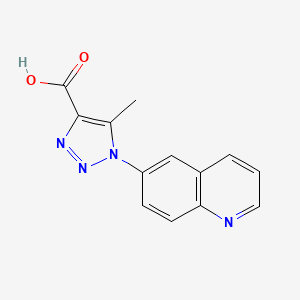
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
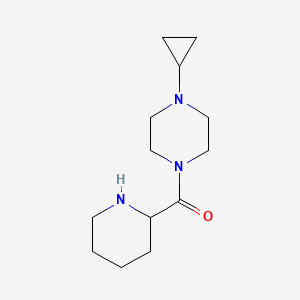
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
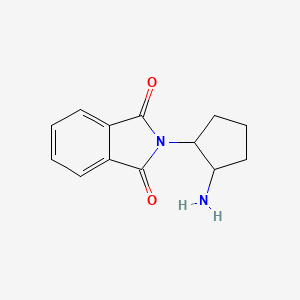
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)
